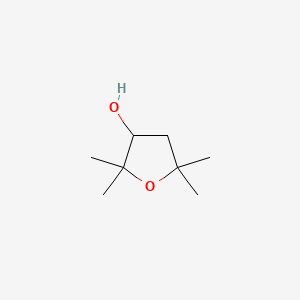

2,2,5,5-Tetramethyloxolan-3-ol

Description

Significance within Oxolane Chemistry Research

The significance of 2,2,5,5-Tetramethyloxolan-3-ol in academic research stems primarily from its structural features, which make it a subject of interest as a specialized solvent and a building block in organic synthesis. The oxolane (tetrahydrofuran) ring is a prevalent structural motif in a vast number of natural products and biologically active molecules, including lignans (B1203133) and polyether ionophores. nih.gov This has driven extensive research into the synthesis and properties of substituted tetrahydrofurans.

The parent ether of this compound, 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), is noted for its inability to form explosive peroxides, a common hazard with other ethers like tetrahydrofuran (B95107) (THF) and diethyl ether. wikipedia.org This stability is due to the absence of hydrogen atoms on the carbon atoms adjacent to the ether oxygen. This property makes TMTHF and, by extension, its derivatives like this compound, safer alternatives in various chemical processes. Research has demonstrated that this compound can serve as a non-polar solvent in reactions such as Fischer esterification, amidation, and Grignard reactions, offering properties comparable to toluene (B28343) but with a lower risk profile.

The hydroxyl group at the 3-position introduces a functional handle for further chemical transformations, distinguishing it from the simple, non-functionalized TMTHF. This allows for the synthesis of various derivatives and makes it a useful intermediate. For instance, it is a critical intermediate in the synthesis of (2,2,5,5-tetramethyloxolan-3-yl)methanamine. The steric bulk provided by the four methyl groups can influence the stereochemical outcome of reactions at the hydroxyl group, making it a subject of interest for studies in stereoselective synthesis. cymitquimica.com

Historical Overview of Related Furanoid Systems in Organic Synthesis

The study of furanoid systems, which encompass oxolane rings, has a rich history in organic synthesis, largely driven by their presence in a wide array of natural products. nih.gov Furanoid glycals, a class of cyclic enol ethers, have been recognized as crucial chiral building blocks for the synthesis of structurally diverse and biologically active molecules since their discovery in 1963. rsc.org These compounds have served as key intermediates in the synthesis of polyether antibiotics, C-nucleosides with antiviral and antitumor properties, and other complex natural products. rsc.org

The development of synthetic methods for furanoid systems has evolved significantly over the years. Classical approaches to the formation of the tetrahydrofuran ring often rely on intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on a tethered alkyl chain. nih.gov Another well-established method is the intramolecular addition of an alcohol to an epoxide, a strategy first described in 1978 and widely used in the construction of complex molecules. nih.gov

More recent decades have seen the emergence of powerful catalytic methods for the stereoselective synthesis of substituted tetrahydrofurans. These include palladium-catalyzed heteroannulation reactions that couple 2-bromoallyl alcohols with 1,3-dienes to form polysubstituted THF rings. chemrxiv.org Other advanced strategies involve palladium-catalyzed carboetherification of acyclic internal alkenes, allowing for the construction of tetrahydrofurans with multiple stereocenters. nih.gov The synthesis of this compound itself is typically achieved through the acid-catalyzed ring closure of 2,5-dimethylhexane-2,5-diol, with catalysts like zeolites or sulfuric acid being effective. This particular synthesis is an example of the broader strategies employed for constructing substituted oxolane rings.

Contemporary Research Landscape and Future Directions for this compound Studies

Current research involving this compound and related furanoid systems is focused on several key areas, including sustainable synthesis, reaction discovery, and the development of new applications. There is a growing trend towards using bio-based feedstocks for chemical production, and methods for producing the parent ether, TMTHF, from renewable sources have been patented. google.com

The reactivity of this compound continues to be explored. Studies have shown that it undergoes various chemical reactions, including:

Oxidation: It can react with hydroxyl and chlorine radicals in the atmosphere.

Substitution: In the presence of a strong acid like triflic acid, it can react with benzene (B151609) to form substituted products such as 1,1,4,4-dimethyl tetralin.

Photolysis: Under UV light, it can decompose to form smaller hydrocarbons like methane (B114726) and ethane.

The synthesis of derivatives remains an active area of interest. For example, a series of 3-alkynyl derivatives of this compound have been prepared through the ethynylation of the corresponding ketone under Favorskii conditions. researchgate.net

Looking forward, the future of oxolane chemistry is likely to be driven by the demand for sustainable and high-performance chemicals. archivemarketresearch.com There is an increasing focus on process optimization and the development of eco-friendly production methods. archivemarketresearch.com While the primary applications of bulk tetrahydrofuran are as a precursor to polymers like polytetramethylene ether glycol (PTMEG) and as an industrial solvent, there is ongoing exploration into new, specialized applications for its derivatives. archivemarketresearch.comchemanalyst.com For substituted oxolanes like this compound, future research may focus on their use as chiral synthons, in the development of new catalytic systems, and potentially in novel applications such as battery electrolytes. archivemarketresearch.com The unique combination of stability, steric hindrance, and functionality in this compound makes it a candidate for further investigation in these emerging areas.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJXWYSYWFBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29839-74-5 | |

| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,5,5 Tetramethyloxolan 3 Ol and Its Analogs

Established Synthetic Pathways to 2,2,5,5-Tetramethyloxolan-3-ol

Traditional synthetic approaches to this compound primarily rely on intramolecular cyclization reactions and the reduction of ketone precursors. These methods are valued for their reliability and access to the core structure.

Cyclization Reactions in Oxolane Formation

The formation of the oxolane (tetrahydrofuran) ring is a key step in the synthesis of this compound. Intramolecular cyclization of a suitable acyclic precursor is a common and effective strategy. While the Favorskii rearrangement is classically defined as the rearrangement of α-halo ketones to carboxylic acid derivatives, conditions similar to those used for the Favorskii reaction (i.e., basic conditions) can facilitate the intramolecular SN2 reaction of a halo-alcohol to form a cyclic ether.

For the synthesis of the target compound, a plausible precursor would be 4-halo-2,5-dimethylhexane-2,5-diol. Treatment of this substrate with a base would induce deprotonation of a hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the closure of the five-membered oxolane ring. The steric hindrance provided by the gem-dimethyl groups at the 2 and 5 positions can influence the rate and efficiency of the cyclization.

Reduction of Ketone Precursors

One of the most direct and widely used methods for synthesizing this compound is the reduction of its corresponding ketone precursor, 2,2,5,5-tetramethyloxolan-3-one. This ketone can be prepared through various routes, including the acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol, a compound that can be synthesized from petrochemical or bio-based feedstocks. wikipedia.org

Once the ketone precursor is obtained, it can be readily reduced to the secondary alcohol using standard reducing agents. The choice of reagent can influence the reaction conditions and work-up procedure.

| Reducing Agent | Typical Solvent | General Reaction Conditions | Notes |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | Room temperature | A mild and selective reagent, generally preferred for its ease of handling and safety. |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | 0 °C to room temperature | A powerful reducing agent, requires anhydrous conditions and careful handling. |

| Catalytic Hydrogenation (H₂) | Ethanol, Ethyl acetate | Room temperature to elevated pressure with catalysts like Raney Ni, PtO₂, or Pd/C | An effective method, particularly for industrial-scale synthesis. |

Stereoselective Control in this compound Synthesis

The reduction of the prochiral ketone, 2,2,5,5-tetramethyloxolan-3-one, creates a chiral center at the C3 position of the resulting alcohol. Achieving stereoselective control to produce a specific enantiomer of this compound is a significant aspect of its synthesis. Asymmetric reduction methods are employed to achieve this outcome.

These methods can be broadly categorized:

Chiral Reagents: Utilizing stoichiometric amounts of chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands (e.g., Alpine Borane® or CBS reagents), can provide the desired enantiomer in high enantiomeric excess.

Asymmetric Catalysis: A more atom-economical approach involves the use of a catalytic amount of a chiral catalyst. This often involves the transfer hydrogenation of the ketone using a hydrogen donor like isopropanol or formic acid in the presence of a chiral transition metal catalyst (e.g., Ruthenium or Rhodium complexes with chiral ligands).

Enzymatic Reduction: Biocatalysis using enzymes such as ketoreductases offers a green and highly selective method for producing a single enantiomer of the alcohol under mild reaction conditions.

The development of stereoselective routes is crucial for applications where the biological or chemical activity of the compound is dependent on its specific stereochemistry.

Novel Approaches in the Synthesis of this compound

Recent research has focused on developing more sustainable and efficient synthetic routes, including the use of bio-based feedstocks and advanced asymmetric catalytic methods to construct highly substituted oxolane structures.

Bio-based Synthetic Routes and Derivations

A significant advancement in sustainable chemistry is the synthesis of the parent oxolane structure, 2,2,5,5-tetramethyloxolane (TMO), from renewable resources. mdpi.comyork.ac.uk This provides a foundational pathway that could be adapted for the synthesis of this compound. A key demonstrated route starts from bio-based methyl levulinate, which is a derivative of sugars. mdpi.com

The established bio-based synthesis proceeds as follows:

Methylation: Bio-based methyl levulinate is treated with a methylating agent, such as methyl magnesium chloride (a Grignard reagent), in a triple methylation reaction. This step yields 2,5-dimethylhexane-2,5-diol (DHL) in high yields (around 89.7%). mdpi.com

Cyclodehydration: The resulting DHL is then subjected to cyclodehydration, often using an H-BEA zeolite catalyst, to produce TMO with high purity (>98.5%). mdpi.comresearchgate.net

This pathway establishes a viable route to the core carbon skeleton of the target molecule from biomass. To synthesize this compound, this strategy could be modified by starting with a different bio-derived platform molecule that already contains the necessary oxygen functionality, or by developing methods to introduce a hydroxyl group at the C3 position of the TMO ring or its precursors.

Asymmetric Synthetic Strategies for Tetrasubstituted Oxolanes

The construction of tetrasubstituted oxolanes, particularly with stereochemical control, is a challenge in organic synthesis. Modern asymmetric strategies offer powerful solutions that could be applied to synthesize chiral this compound and its analogs. nih.gov

Novel strategies include:

Based on the available scientific literature, a comprehensive article focusing solely on the chemical compound this compound, as per the requested outline, cannot be generated. The search results primarily provide detailed information on a related but structurally different compound, 2,2,5,5-Tetramethyloxolane (TMO) , which lacks the hydroxyl group at the 3-position specified in the subject compound.

The extensive research available details the synthesis, catalyst development, and mechanistic investigations for 2,2,5,5-Tetramethyloxolane (TMO), a promising green solvent. For instance, TMO is synthesized from 2,5-dimethylhexane-2,5-diol (DHL) via cyclodehydration using H-BEA zeolite catalysts. mdpi.com Studies have also delved into the atmospheric chemistry and reaction kinetics of TMO. copernicus.orgresearchgate.netsemanticscholar.org

However, specific data on the synthetic methodologies, catalyst development for enhanced synthesis, reaction kinetics, transition state analysis, and the role of catalysts in the ring formation of This compound are not present in the provided search results. While PubChem confirms the existence of this compound, it does not offer the detailed synthetic and mechanistic information required to adhere to the user's specific outline. nih.gov

Therefore, any attempt to construct the requested article would involve inaccurately applying data from 2,2,5,5-Tetramethyloxolane to this compound, which would be scientifically unsound.

Chemical Transformations and Derivatization Strategies of 2,2,5,5 Tetramethyloxolan 3 Ol

Reactivity of the Hydroxyl Group in 2,2,5,5-Tetramethyloxolan-3-ol

The hydroxyl group at the C3 position is the primary site of reactivity in this compound. However, the four flanking methyl groups at the C2 and C5 positions create significant steric hindrance, influencing the feasibility and conditions required for typical alcohol reactions. This steric congestion can impede the approach of bulky reagents and may necessitate more forcing conditions or specialized catalysts compared to less hindered secondary alcohols.

Alkynylation Reactions and Terminal Alkyne Derivatives (e.g., 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol)

The synthesis of terminal alkyne derivatives, such as 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol, represents a key transformation for introducing a versatile functional group for further chemistry, like click reactions or Sonogashira couplings. Direct alkynylation of the hydroxyl group is not a standard procedure. Instead, a common and effective strategy for creating such tertiary propargylic alcohols involves the addition of an acetylide anion to a ketone precursor.

This two-step synthetic pathway would be:

Oxidation: The starting alcohol, this compound, is first oxidized to its corresponding ketone, 2,2,5,5-tetramethyloxolan-3-one.

Nucleophilic Addition: A metal acetylide, generated by deprotonating a terminal alkyne (like acetylene) with a strong base (e.g., sodium amide or n-butyllithium), is then reacted with the ketone. This nucleophilic addition to the carbonyl group, followed by an aqueous workup, yields the target tertiary alcohol, 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol.

Alternative modern methods for deoxyalkynylation of tertiary alcohols have been developed using visible-light photoredox catalysis, which could provide a pathway to other alkyne derivatives. nju.edu.cnresearchgate.net These methods often involve the activation of the alcohol followed by a radical-mediated coupling with an alkynylating agent. nju.edu.cn

Table 1: Proposed Synthesis of a Terminal Alkyne Derivative

| Step | Reactant(s) | Key Reagents | Product |

|---|---|---|---|

| 1. Oxidation | This compound | PCC, DMP, or Swern conditions | 2,2,5,5-Tetramethyloxolan-3-one |

Etherification and Esterification Reactions

The conversion of the hydroxyl group into ethers and esters are fundamental organic transformations.

Etherification: The Williamson ether synthesis provides a general route to ethers. This involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the steric hindrance around the hydroxyl group in this compound, a strong, non-bulky base such as sodium hydride would be required for efficient alkoxide formation. The subsequent Sₙ2 reaction would proceed best with unhindered primary alkyl halides (e.g., methyl iodide or ethyl bromide).

Esterification: Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, is a common method. The significant steric hindrance of this compound could lead to slow reaction rates and unfavorable equilibria. More effective methods would involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

Oxidation and Reduction Pathways of the Hydroxyl Moiety

The hydroxyl group of this compound can be readily oxidized to a ketone. This transformation is a key step in creating a versatile intermediate for further derivatization, such as the alkynylation described previously. Standard oxidation conditions for secondary alcohols, including Swern oxidation (using oxalyl chloride and DMSO) or the use of reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are applicable. The product of this reaction is 2,2,5,5-tetramethyloxolan-3-one.

Conversely, the reduction pathway involves the conversion of the ketone back to the secondary alcohol. This can be achieved with high efficiency using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reversible oxidation-reduction pathway allows for the protection of the hydroxyl group or its conversion for synthetic purposes, followed by its regeneration if needed.

Table 2: Oxidation and Reduction of the Hydroxyl Moiety

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | This compound | PCC, DMP, Swern Oxidation | 2,2,5,5-Tetramethyloxolan-3-one |

Ring-opening and Ring-closure Reactions of the 2,2,5,5-Tetramethyloxolane System

The 2,2,5,5-tetramethyloxolane ring is generally stable due to the ether linkage and the absence of α-hydrogens, which prevents peroxide formation. However, under specific conditions, both its formation (ring-closure) and cleavage (ring-opening) can be achieved.

The most direct synthesis of the 2,2,5,5-tetramethyloxolane skeleton is through the acid-catalyzed cyclodehydration of 2,5-dimethylhexane-2,5-diol. maynoothuniversity.iemdpi.com This intramolecular reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and subsequent attack by the remaining hydroxyl group to close the five-membered ring. High yields and selectivity (greater than 98.5%) have been achieved using H-BEA zeolite catalysts. mdpi.com

Ring-opening reactions are less common but can be induced under harsh acidic conditions, potentially leading to the formation of dienes through dehydration and rearrangement.

Synthesis and Characterization of Substituted this compound Derivatives

The functional handle provided by the hydroxyl group allows for the synthesis of a wide array of derivatives.

Pyrazole-Containing 2,2,5,5-Tetramethyloxolan-3-yl Derivatives

Pyrazole (B372694) derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The synthesis of a pyrazole ring fused or attached to the 2,2,5,5-tetramethyloxolane scaffold is not widely reported, but can be proposed based on established methods for pyrazole synthesis. chim.it

A common and versatile method for constructing a pyrazole ring is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov A plausible synthetic route to a pyrazole-containing 2,2,5,5-tetramethyloxolan-3-yl derivative could therefore involve:

Formation of a 1,3-Dicarbonyl Precursor: Starting from 2,2,5,5-tetramethyloxolan-3-one, a second carbonyl group could be introduced at an adjacent carbon (C4) through reactions such as a Claisen condensation with an appropriate ester (e.g., ethyl oxalate), followed by decarboxylation.

Cyclocondensation: The resulting β-dicarbonyl derivative (a 4-acyl-2,2,5,5-tetramethyloxolan-3-one) would then be reacted with hydrazine (H₂NNH₂) or a substituted hydrazine (e.g., phenylhydrazine). The reaction proceeds via nucleophilic attack and condensation, ultimately leading to cyclization and dehydration to form the aromatic pyrazole ring attached at the C3 and C4 positions of the oxolane system.

An alternative, simpler approach involves the reaction of 2,2,5,5-tetramethyloxolan-3-one directly with hydrazine to form a hydrazone. libretexts.orglibretexts.org While this does not form a pyrazole in one step, the resulting hydrazone is a functionalized derivative that could serve as a precursor for further transformations into nitrogen-containing heterocycles.

Characterization of such novel derivatives would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the presence of both the tetramethyloxolane backbone and the newly formed pyrazole ring, while high-resolution mass spectrometry (HRMS) would verify the elemental composition.

Alkanol-Substituted 2,2,5,5-Tetramethyloxolan-3-yl Derivatives (e.g., (2,2,5,5-tetramethyloxolan-3-yl)methanol)

The synthesis of alkanol-substituted derivatives, such as (2,2,5,5-tetramethyloxolan-3-yl)methanol, involves the formation of a new carbon-carbon bond at the C3 position of the oxolane ring, followed by the introduction of a hydroxyl group. While specific documented syntheses for this exact compound are not prevalent in readily accessible literature, a common approach would involve the Grignard reaction. This method would utilize the corresponding ketone, 2,2,5,5-tetramethyloxolan-3-one, as a precursor. The addition of a one-carbon Grignard reagent, such as methylmagnesium bromide, followed by an oxidative workup or, more directly, the reaction with a formaldehyde (B43269) equivalent, would yield the primary alcohol. Alternatively, the reduction of a C3-carboxylated derivative would also produce the target methanol (B129727) compound.

Table 1: Proposed Synthesis of (2,2,5,5-tetramethyloxolan-3-yl)methanol

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2,2,5,5-Tetramethyloxolan-3-one | 1. CH₂O (or equivalent) 2. H₃O⁺ workup | (2,2,5,5-tetramethyloxolan-3-yl)methanol | Aldol Addition / Reduction |

Cycloalkanol-Fused 2,2,5,5-Tetramethyloxolane Structures (e.g., 2-(2,2,5,5-tetramethyloxolan-3-yl)cyclopentan-1-ol, 2-(2,2,5,5-tetramethyloxolan-3-yl)cycloheptan-1-ol)

The creation of cycloalkanol-fused structures represents a more complex synthetic challenge involving the formation of a C-C bond between the oxolane ring and a separate cycloalkane moiety. There is a notable absence of published research detailing the synthesis of the specific examples, 2-(2,2,5,5-tetramethyloxolan-3-yl)cyclopentan-1-ol or its cycloheptanol (B1583049) analogue.

A hypothetical pathway to these molecules could involve a nucleophilic addition reaction. By deprotonating the C3 position of 2,2,5,5-tetramethyloxolane under strong base conditions to form a carbanion, this nucleophile could then attack the electrophilic carbonyl carbon of cyclopentanone (B42830) or cycloheptanone. The resulting alkoxide intermediate, upon acidic workup, would yield the desired tertiary alcohol. The feasibility of this reaction would depend heavily on the acidity of the C3 proton and the stability of the resulting carbanion. An alternative, and perhaps more conventional, route would be a Grignard-type reaction where 3-bromo-2,2,5,5-tetramethyloxolane (B6203070) is converted to the corresponding Grignard reagent and subsequently reacted with the cycloalkanone.

Table 2: Proposed Synthesis of Cycloalkanol-Fused Derivatives

| Reactant 1 | Reactant 2 | Product Example | Reaction Type |

|---|---|---|---|

| 3-Lithio-2,2,5,5-tetramethyloxolane | Cyclopentanone | 2-(2,2,5,5-tetramethyloxolan-3-yl)cyclopentan-1-ol | Nucleophilic Addition |

Sulfur-Containing Derivatives (e.g., 2-(2,2,5,5-Tetramethyloxolan-3-yl)sulfanylethanol)

The introduction of a sulfur-containing functional group can be achieved through nucleophilic substitution. For the synthesis of a thioether like 2-(2,2,5,5-tetramethyloxolan-3-yl)sulfanylethanol, a common strategy involves the reaction of an electrophilic oxolane derivative with a sulfur-based nucleophile.

First, the hydroxyl group of the parent alcohol, this compound, would be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate could then undergo an Sₙ2 reaction with a thiol. In this specific case, reacting the tosylated oxolane with the sodium salt of 2-mercaptoethanol (B42355) (formed by deprotonating the thiol with a base like sodium hydride) would yield the target thioether alcohol.

Table 3: Proposed Synthesis of 2-(2,2,5,5-Tetramethyloxolan-3-yl)sulfanylethanol

| Reactant | Reagents | Product | Reaction Type |

|---|

Aromatic Ether Derivatives (e.g., 2-(2,2,5,5-Tetramethyloxolan-3-yl)oxybenzonitrile)

The formation of aromatic ether linkages from an alcohol is classically achieved via the Williamson ether synthesis. This method is well-suited for synthesizing derivatives such as 2-(2,2,5,5-tetramethyloxolan-3-yl)oxybenzonitrile. The reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide on an aromatic ring.

The synthesis would begin by treating this compound with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This potent nucleophile would then be reacted with an activated aromatic halide, like 2-fluorobenzonitrile. The fluoride (B91410) acts as a good leaving group in nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitrile group, facilitating the formation of the desired aryl ether.

Table 4: Proposed Synthesis of 2-(2,2,5,5-Tetramethyloxolan-3-yl)oxybenzonitrile

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

|---|

Functionalization at Other Positions on the 2,2,5,5-Tetramethyloxolane Ring

Direct functionalization of the 2,2,5,5-tetramethyloxolane ring at positions other than C3 presents a significant synthetic hurdle. The ring is a saturated heterocyclic ether. The C2 and C5 positions are fully substituted with methyl groups, precluding functionalization at these sites. Furthermore, the absence of hydrogen atoms on the carbons alpha to the ether oxygen (C2 and C5) imparts a high degree of stability to the molecule, notably preventing the formation of explosive peroxides that plagues many other ether solvents.

This leaves the C4 position as the only other site for potential functionalization. However, the C-H bonds at this methylene (B1212753) position are non-activated, aliphatic bonds, which are notoriously unreactive and difficult to functionalize selectively. Modern synthetic methods involving radical-based or transition-metal-catalyzed C-H activation could theoretically be applied, but there is no specific literature describing such transformations on the 2,2,5,5-tetramethyloxolane scaffold. The inherent stability that makes the parent compound, 2,2,5,5-tetramethyloxolane, an attractive "green" solvent also renders it challenging to derivatize at its C4 position. Consequently, transformations are primarily routed through the existing functionality at C3 derived from this compound or its corresponding ketone.

Spectroscopic Characterization and Structural Analysis of 2,2,5,5 Tetramethyloxolan 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, specific NMR data for 2,2,5,5-Tetramethyloxolan-3-ol, including chemical shifts and coupling constants, are not present in the searched scientific literature and databases.

¹H and ¹³C NMR Investigations of Chemical Shifts and Coupling Constants

Detailed ¹H and ¹³C NMR spectra, which would provide information on the chemical environment of each proton and carbon atom, could not be located for this compound. For the related compound without the hydroxyl group, 2,2,5,5-Tetramethyltetrahydrofuran (B83245) (TMTHF), ¹H NMR data shows signals at approximately 1.2 ppm for the methyl protons and 1.8 ppm for the methylene (B1212753) protons. The ¹³C NMR spectrum of TMTHF shows signals around 29.75 ppm, 38.75 ppm, and 80.75 ppm. The presence of a hydroxyl group at the 3-position in this compound would be expected to significantly alter these chemical shifts, particularly for the adjacent methine and methylene groups, but specific values remain unconfirmed.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (C2, C5) | 1.1 - 1.3 | s | N/A |

| CH₂ (C4) | 1.7 - 2.0 | m | - |

| CH (C3) | 3.8 - 4.2 | m | - |

| OH | Variable | br s | N/A |

Note: This table is based on general principles and data for similar structures; it is not based on experimental data for the target compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2, C5 | 75 - 85 |

| C3 | 70 - 80 |

| C4 | 40 - 50 |

| CH₃ | 25 - 35 |

Note: This table is based on general principles and data for similar structures; it is not based on experimental data for the target compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing connectivity and spatial relationships within a molecule. A COSY (Correlation Spectroscopy) experiment on this compound would be expected to show correlations between the proton on C3 and the protons on C4. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings, for instance, between the methyl protons and the carbons at C2 and C5, as well as the neighboring C3 and C4 carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to define the molecule's three-dimensional structure. However, no published 2D NMR studies for this specific compound were found.

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR (DNMR) studies are used to investigate conformational changes in molecules that occur on the NMR timescale. For substituted oxolanes, ring puckering and inversion are common dynamic processes. In this compound, the bulky methyl groups would likely influence the conformational equilibrium and the energy barriers to ring inversion. Variable temperature NMR experiments could potentially be used to study these dynamics, but no such studies have been reported for this compound.

Computational NMR Spectroscopy for Multi-conformer Systems

Computational methods, often employing density functional theory (DFT), can predict NMR chemical shifts and coupling constants. This approach is particularly useful for molecules with multiple stable conformations, as it allows for the calculation of Boltzmann-averaged spectral parameters. A computational study of this compound would involve identifying the low-energy conformers and calculating their respective NMR properties to predict the experimentally observable spectrum. Despite the potential of this technique, no computational NMR studies for this compound were identified in the searched literature.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Interpretation of IR Spectra for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A C-O stretching vibration for the ether linkage in the oxolane ring would be expected in the 1050-1150 cm⁻¹ range, and the C-O stretching of the alcohol would also appear in this region. While the IR spectrum for the related 2,2,5,5-Tetramethyltetrahydrofuran shows peaks at 2968, 2930, and 1144 cm⁻¹, specific and detailed IR or Raman spectra for this compound with assignments are not available.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Note: This table is based on general and well-established correlations and does not represent experimental data for the target compound.

Advanced Vibrational Mode Assignments

The vibrational characteristics of this compound can be meticulously assigned using a combination of Fourier-transform infrared (FTIR) and Raman spectroscopy, often complemented by quantum chemical calculations such as Density Functional Theory (DFT) for greater accuracy. ijtsrd.comnih.gov While a complete experimentally assigned spectrum for this specific molecule is not extensively published, the assignments can be reliably predicted based on the analysis of its functional groups and the foundational tetrahydrofuran (B95107) (THF) ring structure. udayton.eduresearchgate.net

The key vibrational modes arise from the hydroxyl group, the tetramethyl-substituted THF ring, and the aliphatic C-H bonds. The hydroxyl group gives rise to a strong, broad O-H stretching band in the IR spectrum, typically in the 3500–3300 cm⁻¹ region, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the four methyl groups and the ring methylene group are expected in the 3000–2850 cm⁻¹ range.

The "fingerprint" region below 1500 cm⁻¹ contains a wealth of structural information. This region is characterized by various bending, rocking, and stretching vibrations. Notably, the C-O stretching vibration of the secondary alcohol is anticipated to produce a strong band around 1100 cm⁻¹, while the C-O-C stretching of the ether linkage within the ring will also appear in this vicinity, typically between 1150 and 1070 cm⁻¹. researchgate.net The gem-dimethyl groups introduce characteristic bending vibrations, including symmetric and asymmetric deformations, which are expected around 1380 cm⁻¹ and 1365 cm⁻¹ (a doublet characteristic of a gem-dimethyl group) and scissoring vibrations around 1470-1450 cm⁻¹. The THF ring itself contributes to complex skeletal vibrations, including ring breathing and puckering modes, which are sensitive to substitution and conformation. udayton.eduglobalresearchonline.net Theoretical calculations are instrumental in precisely assigning these complex modes by correlating calculated frequencies and atomic motions with experimental spectral bands. nih.govucla.edu

Table 1: Predicted Vibrational Mode Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3500 - 3300 | ν(O-H) | O-H stretching, typically broad due to hydrogen bonding. |

| 3000 - 2900 | ν(C-H) | Asymmetric and symmetric C-H stretching of CH₃ and CH₂ groups. |

| 1470 - 1450 | δ(CH₂) / δₐₛ(CH₃) | CH₂ scissoring and CH₃ asymmetric bending. |

| ~1380 & ~1365 | δₛ(CH₃) | Symmetric CH₃ bending, often a doublet for gem-dimethyl groups. |

| 1150 - 1070 | ν(C-O-C) | Asymmetric stretching of the ether linkage in the THF ring. |

| ~1100 | ν(C-O) | C-O stretching of the secondary alcohol group. |

Mass Spectrometry for Molecular Structure Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular structure of this compound by analyzing its fragmentation pattern. The molecular ion (M⁺•) peak for this compound (C₈H₁₆O₂) would appear at a mass-to-charge ratio (m/z) of 144.

The fragmentation of the molecular ion is governed by the presence of the hydroxyl group, the ether linkage, and the highly substituted alkyl frame. libretexts.orgnih.gov

Loss of a Methyl Group: A very common and favored fragmentation pathway for molecules with gem-dimethyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a prominent peak at m/z 129 ([M-15]⁺).

Alpha-Cleavage: Cleavage of bonds alpha to the ether oxygen is a characteristic fragmentation for ethers. miamioh.edu Ring cleavage between C2-C3 or C5-C4 could occur. For instance, cleavage of the C2-C3 bond could lead to the formation of a fragment ion at m/z 85.

Dehydration: Alcohols frequently undergo the elimination of a water molecule (H₂O), which would produce a fragment ion at m/z 126 ([M-18]⁺). libretexts.org

Other Fragments: Other significant peaks may arise from further fragmentation. For example, a peak at m/z 59 could correspond to the [C₃H₇O]⁺ ion formed by cleavage of the ring.

These predictable fragmentation pathways provide a unique mass spectral fingerprint that can be used to confirm the identity and structural integrity of the molecule. nih.govlibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 126 | [C₈H₁₄O]⁺• | Loss of water (H₂O) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage of the C2-C3 bond |

X-ray Crystallography and Solid-State Structural Elucidation

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the peer-reviewed literature. However, the anticipated solid-state structure can be inferred from its molecular composition.

In the solid state, the molecules would be expected to arrange themselves to maximize stabilizing intermolecular forces. researchgate.net The most significant of these would be intermolecular hydrogen bonds formed between the hydroxyl group of one molecule and an oxygen atom (either from the hydroxyl or the ether) of a neighboring molecule. redalyc.org These hydrogen bonds would likely direct the formation of chains or more complex three-dimensional networks in the crystal lattice.

Stereochemical and Conformational Analysis

The five-membered tetrahydrofuran ring is inherently non-planar and flexible, typically adopting puckered conformations known as the envelope (Cₛ symmetry) and twist (C₂ symmetry) forms, which rapidly interconvert via a process called pseudorotation. unicamp.br However, in this compound, the four methyl groups at the C2 and C5 positions introduce severe steric constraints that would significantly restrict this flexibility.

It is highly probable that these bulky substituents lock the oxolane ring into a single, preferred conformation to minimize steric repulsion. The exact nature of this preferred conformation—whether it more closely resembles an envelope or a twist—would be determined by the energetic balance of minimizing gauche interactions and other non-bonded strains between the methyl groups and the hydroxyl group at C3.

Experimental determination of the dominant conformation in solution is typically achieved using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov By analyzing proton-proton coupling constants (³JHH) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the dihedral angles and spatial proximities of protons can be determined, allowing for the elucidation of the three-dimensional structure. iastate.edumdpi.comnih.gov For instance, strong NOE signals between a methyl proton and the proton at C3 would provide definitive evidence of their spatial closeness, helping to lock down the ring's conformation.

The carbon atom at the 3-position (C3), which bears the hydroxyl group, is a stereocenter. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-2,2,5,5-Tetramethyloxolan-3-ol and (S)-2,2,5,5-Tetramethyloxolan-3-ol. For applications in stereoselective synthesis or pharmacology, the determination of enantiomeric purity is critical. wikipedia.org

The assessment of enantiomeric purity, often expressed as enantiomeric excess (% ee), is most commonly and reliably performed using chiral chromatography. openochem.org

Chiral High-Performance Liquid Chromatography (HPLC): By using a column with a chiral stationary phase (CSP), the two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, therefore, different retention times. This allows for their baseline separation and quantification. chromatographyonline.com

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase to separate the volatile enantiomers.

Another established method involves the use of chiral NMR spectroscopy. This can be done by adding a chiral shift reagent, which interacts with the enantiomers to form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. researchgate.net Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified by standard, non-chiral NMR or chromatography. wikipedia.org

Table 3: Methods for Chiral Analysis of this compound

| Technique | Principle | Outcome |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. openochem.orgchromatographyonline.com | Separation of enantiomers into two distinct peaks, allowing for quantification. |

| NMR with Chiral Shift Reagent | Formation of transient diastereomeric complexes with distinct NMR spectra. researchgate.net | Splitting of signals for corresponding protons in the two enantiomers, enabling ratio determination. |

Theoretical and Computational Chemistry Studies of 2,2,5,5 Tetramethyloxolan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic structure and energetic properties of molecules. These methods, rooted in quantum mechanics, allow for the detailed study of molecules like 2,2,5,5-Tetramethyloxolan-3-ol at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions of high and low electron density. This information is crucial for predicting the molecule's reactivity, as areas with higher electron density are often susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, DFT would provide valuable insights into its electronic properties and how the tetramethyl and hydroxyl substitutions on the oxolane ring influence its stability and reactivity.

Exploring Potential Energy Surfaces (PESs) and Intrinsic Reaction Coordinates (IRCs)

Potential Energy Surfaces (PESs) are multidimensional surfaces that represent the potential energy of a molecule as a function of its geometry. By mapping the PES for a chemical reaction involving this compound, chemists can identify the most energetically favorable pathways for the reaction to proceed. This includes locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects reactants to products via the transition state on the PES. Calculating the IRC for a reaction of this compound would allow for a detailed understanding of the geometric changes the molecule undergoes during a chemical transformation. This is fundamental for elucidating reaction mechanisms at a molecular level.

Thermochemical Property Calculations

Quantum chemical methods, particularly DFT, can be employed to calculate various thermochemical properties of this compound. These properties are essential for understanding the molecule's behavior under different temperature and pressure conditions.

Table 1: Calculated Thermochemical Properties for this compound

| Property | Description | Calculated Value |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Data not available in published literature. |

| Standard Entropy (S°) | The absolute entropy of one mole of the substance at a standard state (usually 298.15 K and 1 atm). | Data not available in published literature. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a substance by one degree Celsius at constant volume. | Data not available in published literature. |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly detailed description of electronic structure, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics simulations offer a computationally more feasible approach to study the conformational landscape and intermolecular interactions of molecules like this compound.

Conformational Space Exploration and Stability

This compound, with its flexible oxolane ring and rotatable hydroxyl group, can exist in various three-dimensional arrangements known as conformers. Molecular mechanics methods can be used to systematically explore the conformational space of the molecule to identify the different possible conformers and their relative stabilities. These methods use a classical mechanics framework, treating atoms as spheres and bonds as springs, to calculate the potential energy of a given conformation.

The stability of different conformers is influenced by factors such as steric hindrance between the bulky tetramethyl groups and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the ether oxygen of the oxolane ring. Identifying the lowest energy conformer provides insight into the most probable structure of the molecule under given conditions.

Intermolecular Interactions and Hydrogen Bonding

The hydroxyl group in this compound allows it to act as both a hydrogen bond donor and acceptor. These hydrogen bonds play a crucial role in determining the macroscopic properties of the substance, such as its boiling point and solubility. Molecular dynamics (MD) simulations can be used to study the nature and dynamics of these intermolecular interactions. mdpi.com

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how molecules of this compound would interact with each other in a condensed phase. These simulations can reveal the preferred hydrogen bonding patterns, the strength of these bonds, and their lifetimes. nih.govphyschemres.org Such studies are vital for understanding the supramolecular structures that can be formed by this alcohol. nih.govhw.ac.uk

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Key Functional Groups Involved |

| Hydrogen Bonding | Strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom. | Hydroxyl group (-OH) acting as both donor and acceptor. Ether oxygen in the oxolane ring acting as an acceptor. |

| Van der Waals Forces | Weak intermolecular forces that include dipole-dipole interactions and London dispersion forces. | The entire molecule, with significant contributions from the methyl groups. |

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of theoretical chemistry, offering a means to complement and interpret experimental data. For this compound, techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to calculate a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational NMR prediction is a valuable tool for structural elucidation. researchgate.netnmrdb.org The process typically involves geometry optimization of the molecule, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be highly sensitive to the molecular geometry and the electronic environment of each nucleus. Different theoretical levels, such as various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)), can be benchmarked to find the most accurate method for this class of compounds. github.io

Illustrative Predicted NMR Data for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2/C5 | 75.2 | - |

| C3 | 70.8 | 3.85 |

| C4 | 45.6 | 1.95 |

| CH₃ (at C2/C5) | 28.4 | 1.25 |

| OH | - | 2.50 |

Note: These are hypothetical values for illustrative purposes.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained after geometry optimization. nih.gov These calculations can predict the positions and relative intensities of the vibrational bands, which correspond to specific molecular motions such as stretching, bending, and rocking of the chemical bonds. For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol group, C-H stretches of the methyl and methylene (B1212753) groups, and C-O stretches of the ether and alcohol functionalities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra. scirp.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. For a saturated molecule like this compound, significant absorptions are expected only in the deep UV region.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides a virtual laboratory to explore the intricate details of chemical reactions at the molecular level. For this compound, computational methods can be used to investigate the mechanisms of various transformations, such as dehydration, oxidation, or substitution reactions.

The process of elucidating a reaction mechanism computationally typically involves:

Locating Stationary Points: This includes identifying the structures of the reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Reaction Energetics: The relative energies of the stationary points are calculated to determine the reaction's thermodynamics (reaction energy) and kinetics (activation energy).

Visualizing Reaction Pathways: The intrinsic reaction coordinate (IRC) is often calculated to confirm that a transition state connects the intended reactants and products.

For instance, the acid-catalyzed dehydration of this compound could be investigated. Computational studies could differentiate between possible E1 and E2 mechanisms, identify the most likely carbocation intermediates, and predict the regioselectivity of the resulting alkenes. mdpi.com DFT methods are well-suited for these types of investigations. nsf.govresearchgate.net

Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Note: These are hypothetical values for illustrative purposes.

Computational Design of Novel this compound Analogs

The principles of rational drug design and materials science can be applied to computationally design novel analogs of this compound with desired properties. nih.gov This in silico approach allows for the rapid screening of a large number of virtual compounds, saving significant time and resources compared to traditional synthetic approaches. dovepress.com

The design process typically involves:

Defining the Target Property: This could be enhanced reactivity, improved solubility, or specific biological activity.

Modifying the Parent Structure: The structure of this compound can be systematically modified by adding, removing, or substituting functional groups.

Predicting the Properties of Analogs: The properties of the newly designed molecules are then calculated using computational methods. This can include electronic properties (e.g., HOMO-LUMO gap), physicochemical properties (e.g., lipophilicity, polar surface area), and potential biological activity through molecular docking simulations. researchgate.netmdpi.com

For example, analogs of this compound could be designed to have altered polarity by introducing electron-withdrawing or electron-donating groups. The impact of these modifications on properties like the octanol-water partition coefficient (logP) can be predicted using computational models. researchgate.net

Illustrative Predicted Properties of Designed Analogs

| Analog | Modification | Predicted logP | Predicted Dipole Moment (Debye) |

| Parent | - | 1.8 | 1.9 |

| Analog 1 | Add -F at C4 | 1.9 | 2.5 |

| Analog 2 | Add -CN at C4 | 1.2 | 4.1 |

| Analog 3 | Replace -OH with -NH₂ | 1.5 | 1.7 |

Note: These are hypothetical values for illustrative purposes.

Advanced Applications and Role in Materials Science Research

2,2,5,5-Tetramethyloxolan-3-ol as a Building Block for Functional Materials

The incorporation of the bulky, cyclic 2,2,5,5-tetramethyloxolane moiety into polymer backbones or coating formulations can be expected to impart unique properties such as enhanced thermal stability, increased rigidity, and modified solubility characteristics.

The synthesis of polymers and oligomers from this compound is anticipated to be challenging due to the steric hindrance around the hydroxyl group. This hindrance can significantly reduce the reactivity of the monomer in conventional polymerization reactions. researchgate.netspringernature.com For instance, in polyester (B1180765) synthesis, secondary diols like isosorbide (B1672297) have demonstrated lower reactivity compared to primary diols, leading to difficulties in achieving high molecular weights. researchgate.netspringernature.com

To overcome these challenges, specialized synthetic strategies would be necessary. One potential approach is the use of highly active catalysts or coupling agents that can facilitate esterification or etherification reactions despite the steric bulk. Another possibility is the in-situ formation of more reactive intermediates. researchgate.net

Table 1: Hypothetical Comparison of Polymerization Conditions for Different Diols

| Diol | Structure | Reactivity | Potential Polymerization Strategy | Expected Polymer Properties |

| 1,4-Butanediol | Linear Primary | High | Standard melt polycondensation | Flexible, semi-crystalline |

| Isosorbide | Cyclic Secondary | Low | High-temperature catalysis, in-situ activation | Rigid, high Tg, amorphous |

| This compound | Cyclic Secondary (Hindered) | Very Low | Specialized organometallic catalysts, activated monomer synthesis | Potentially high thermal stability, rigid, amorphous |

This table presents a hypothetical comparison based on known principles of polymer chemistry, as direct polymerization data for this compound is not currently available in the literature.

Research into the polymerization of other sterically hindered diols has shown that with the right catalytic systems, high molecular weight polymers can be achieved. researchgate.net Similar investigations would be required to unlock the potential of this compound as a monomer.

The bulky and rigid structure of the 2,2,5,5-tetramethyloxolane group makes its derivatives attractive candidates for the formulation of advanced coatings and resins. Incorporation of this moiety could lead to materials with enhanced scratch resistance, higher glass transition temperatures (Tg), and improved thermal stability.

For example, in polyurethane or epoxy resin systems, this compound could be used as a chain extender or a reactive diluent. Its rigid structure would contribute to a higher crosslink density, potentially resulting in harder and more durable coatings. Furthermore, the non-polar nature of the tetramethyl-substituted ring could enhance the hydrophobicity and chemical resistance of the final material.

Catalytic Applications Involving this compound

The steric bulk of this compound makes it an intriguing candidate for the development of novel ligands for catalysis. The size and shape of a ligand can have a profound impact on the activity, selectivity, and stability of a metal catalyst.

Derivatives of this compound, such as amino alcohols or phosphines, could serve as sterically demanding ligands in homogeneous catalysis. The bulky tetramethyl oxolane framework could create a specific steric environment around a metal center, influencing substrate binding and the stereochemical outcome of a reaction. For instance, in asymmetric catalysis, such bulky ligands can enhance enantioselectivity by effectively blocking certain approaches of the substrate to the catalytic site. researchgate.netmdpi.com

Table 2: Potential Influence of Ligand Steric Bulk on Catalytic Performance

| Ligand Type | Example | Steric Hindrance | Potential Effect on Catalysis |

| Less Hindered Amino Alcohol | 2-Aminoethanol | Low | High activity, low selectivity |

| Moderately Hindered Amino Alcohol | (1R,2S)-(-)-Norephedrine | Medium | Good balance of activity and enantioselectivity |

| Highly Hindered Amino Alcohol | Derivative of this compound | High | Potentially high enantioselectivity, may have lower activity |

This table provides an illustrative comparison based on general principles of ligand design in catalysis.

In heterogeneous catalysis, this compound or its derivatives could be used to modify the surface of catalyst supports. By grafting these bulky molecules onto the surface of materials like silica (B1680970) or alumina, it would be possible to create well-defined, isolated active sites. This approach could prevent the agglomeration of metal nanoparticles and enhance the selectivity of the catalyst by controlling the accessibility of the active sites. The steric hindrance of the modifier could create pockets or channels on the catalyst surface, leading to shape-selective catalytic processes.

Despite extensive research, detailed scientific literature focusing specifically on the application of This compound in the "Development of Specialty Solvents and Reaction Media Based on the Oxolane Framework" for advanced materials science is not publicly available.

The majority of accessible research highlights the parent compound, 2,2,5,5-tetramethyloxolane (TMO) , as a promising green solvent alternative to conventional solvents like toluene (B28343). researchgate.netbiosynth.com TMO is noted for its stability and resistance to forming explosive peroxides, a significant advantage over other cyclic ethers such as tetrahydrofuran (B95107) (THF). researchgate.net

While This compound is recognized as a valuable chiral building block and an intermediate in organic synthesis, its role and performance as a specialty solvent or reaction medium in materials science are not well-documented in the reviewed literature. General statements suggest its potential as a non-polar solvent for reactions such as Fischer esterification, amidation, and Grignard reactions, offering a better safety profile compared to toluene. However, specific research findings, comparative performance data, and detailed case studies within materials science applications are not provided in the available resources.

The synthesis of This compound is typically achieved through the acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol. The presence of the hydroxyl group on the oxolane ring in This compound provides a functional handle for further chemical modifications, distinguishing it from its parent ether, TMO. This structural feature suggests potential for its use in specialized applications, but detailed studies elaborating on this in the context of specialty solvents for materials science are not currently available.

Further research and publication in this specific area are needed to provide the detailed findings and data required for a comprehensive analysis as requested.

Green Chemistry Principles in the Research of 2,2,5,5 Tetramethyloxolan 3 Ol

Sustainable Synthetic Approaches for 2,2,5,5-Tetramethyloxolan-3-ol

The development of sustainable synthetic routes to this compound is a key objective in minimizing the environmental footprint of its production. This involves a holistic approach that considers the efficiency of the chemical transformations and the origin of the starting materials.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In the context of this compound synthesis, a common hypothetical pathway involves the preparation of the precursor 2,2,5,5-tetramethyloxolan-3-one, followed by its reduction.

A high atom economy is indicative of a more sustainable process, as it implies the generation of fewer byproducts and less waste. For instance, catalytic reduction methods, such as catalytic hydrogenation, are generally favored over stoichiometric reagents because they often exhibit higher atom economies. The ideal synthesis would maximize the incorporation of atoms from the starting materials into the final this compound molecule.

The following table illustrates a theoretical comparison of atom economy for different types of reactions that could be employed in the synthesis of this compound.

| Reaction Type | General Equation | Theoretical Atom Economy | Notes |

| Catalytic Hydrogenation | Ketone + H₂ → Alcohol | 100% | In this idealized reaction, all atoms from the reactants are incorporated into the product. |

| Hydride Reduction | Ketone + NaBH₄ → Alcohol | < 100% | This reaction generates inorganic byproducts, thus lowering the atom economy. |

| Grignard Reaction | Ketone + RMgX → Alcohol | < 100% | The formation of magnesium salts as byproducts reduces the overall atom economy. |

Use of Renewable Feedstocks

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of green chemistry. For the synthesis of this compound, this involves exploring pathways that originate from biomass. A potential bio-based route to the closely related solvent 2,2,5,5-tetramethyloxolane (TMO) has been proposed, which could be adapted for the synthesis of the target alcohol. mdpi.com

This proposed route starts from glucose, a readily available carbohydrate from biomass. mdpi.com Through a series of chemocatalytic or biochemical transformations, glucose can be converted to key intermediates. For instance, one pathway involves the conversion of glucose to 2,5-dimethylfuran, which is then hydrolyzed to 2,5-hexanedione. mdpi.com This diketone can subsequently be methylated to produce 2,5-dimethylhexane-2,5-diol (DHL), a direct precursor to the tetramethylated tetrahydrofuran (B95107) ring system. mdpi.com

The following table outlines a potential bio-based route to a key precursor of the target molecule.

| Step | Starting Material | Intermediate/Product | Potential Bio-based Source |

| 1 | Glucose | 5-Hydroxymethylfurfural (HMF) | Biomass (e.g., starch, cellulose) mdpi.com |

| 2 | HMF | 2,5-Dimethylfuran | Catalytic conversion of HMF mdpi.com |

| 3 | 2,5-Dimethylfuran | 2,5-Hexanedione | Acid-catalyzed hydrolysis mdpi.com |

| 4 | 2,5-Hexanedione | 2,5-Dimethylhexane-2,5-diol | Methylation mdpi.com |

While this route leads to the carbon skeleton of this compound, further research is needed to develop green methods for the introduction of the hydroxyl group at the 3-position. The use of renewable feedstocks not only enhances the sustainability profile of the final product but also contributes to the development of a circular economy. youtube.comspecialchem.com

Environmental Impact Assessment of Synthetic Routes

These findings suggest that a bio-based route to this compound could offer a similar environmental advantage. The environmental profile of the parent compound, THF, indicates low potential for bioaccumulation and that it is inherently biodegradable, suggesting it is not expected to be environmentally persistent. researchgate.netnih.gov However, the manufacturing process of chemicals is often a significant contributor to waste and pollution. tandfonline.com

Solvent Selection and Waste Minimization Strategies in this compound Chemistry

The choice of solvents and the implementation of waste minimization strategies are critical components of green chemistry in the synthesis of fine chemicals and pharmaceutical intermediates. reachemchemicals.comresearchgate.net Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large percentage of the waste generated. tandfonline.com

In the context of synthesizing this compound, the selection of greener solvents for key reaction steps, such as the formation of the tetrahydrofuran ring and the reduction of the ketone precursor, is paramount. The use of bio-derived solvents or water, where feasible, can significantly reduce the environmental footprint. curtin.edu.auresearchgate.netnih.govmdpi.commdpi.com For instance, research has shown that 2-methyltetrahydrofuran (B130290), a bio-based solvent, can be a suitable replacement for traditional ethereal solvents in Grignard reactions. rsc.org

The following table presents a selection of greener solvent alternatives to traditional volatile organic compounds (VOCs).

| Traditional Solvent | Greener Alternative(s) | Key Advantages of Alternatives |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Water | Bio-based, reduced environmental impact youtube.comkangyangintl.com |

| Toluene (B28343) | 2,2,5,5-Tetramethyloxolane (TMO) | Bio-based potential, non-peroxide forming researchgate.netallfordrugs.comafera.com |

| Chlorinated Solvents | Ethyl acetate, Supercritical CO₂ | Lower toxicity, reduced environmental persistence curtin.edu.au |

Conclusion and Future Research Perspectives for 2,2,5,5 Tetramethyloxolan 3 Ol

Summary of Key Academic Contributions

A comprehensive search of scholarly databases yields no significant academic publications centered on 2,2,5,5-Tetramethyloxolan-3-ol. Its presence is largely confined to chemical supplier catalogs and compound databases. Consequently, there are no key academic contributions to summarize at this time. The scientific community has yet to publish research detailing its synthesis, characterization, reactivity, or potential applications in any substantive form. This lack of data signifies that the compound has not been a focus of academic research, and its potential contributions to the field of chemistry and related sciences remain purely speculative.

Unresolved Research Questions and Challenges

The absence of foundational research on this compound means that the entire field of its study is an unresolved question. The primary challenge is the lack of any established synthetic routes in the academic literature, which is the first step in any meaningful investigation. Key unresolved questions include:

Fundamental Chemical and Physical Properties: What are the detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry), melting point, boiling point, and solubility of this compound?

Reactivity and Stability: How does the sterically hindered tertiary alcohol and the ether linkage influence its reactivity? Under what conditions is it stable?

Potential Applications: Could the unique tetramethyl substitution pattern offer utility in areas such as materials science, as a fragrance component, or as a building block in medicinal chemistry?

The principal challenge is the current lack of academic interest or a perceived application that would drive funding and research into this specific molecule.

Emerging Research Avenues for this compound

Given the blank slate of research, any investigation into this compound would be an emerging avenue. Potential areas of exploration could include:

Novel Synthetic Methodologies: Developing and optimizing a reliable and high-yielding synthesis for the compound would be the most critical first step and a valuable contribution in itself.

Stereochemistry and Asymmetric Synthesis: Investigating the synthesis of chiral variants of this compound could open doors to its use in stereoselective reactions or as a chiral auxiliary.

Polymer and Materials Science: The bulky tetramethyl groups could impart unique properties if the molecule were to be used as a monomer or an additive in polymer synthesis, potentially influencing thermal stability or solubility.

Interdisciplinary Collaborations and Translational Research Opportunities

Before any translational or interdisciplinary research can be contemplated, foundational chemical knowledge must be established. Should initial studies reveal interesting properties, opportunities for collaboration could emerge. For instance, if the molecule shows unexpected biological activity, collaborations with pharmacologists and biochemists would be essential. If it demonstrates unique solvent properties, partnerships with chemical engineers could explore its industrial applications. However, without baseline data, these opportunities remain hypothetical. The first and most crucial step is for organic and synthetic chemists to engage with this compound and publish foundational research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,5,5-Tetramethyloxolan-3-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor diols or ketones under acidic or catalytic conditions. For example, derivatives like (2,2,5,5-tetramethyloxolan-3-yl)methanamine (95% purity) are synthesized via reductive amination or nucleophilic substitution . Optimization includes temperature control (e.g., 60–80°C for 12–24 hours) and solvent selection (e.g., THF or dichloromethane). Yield improvements may require iterative purification via column chromatography or recrystallization, as seen in analogous tetramethyl-substituted compounds .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze the oxolane ring protons (δ 1.2–1.5 ppm for methyl groups; δ 4.0–4.5 ppm for the hydroxyl-bearing methine proton). Compare with crystallographic data from structural analogs like 3-Ethynyl-2,2,5,5-tetramethyl-1-oxyl-3-pyrroline, where methyl groups exhibit distinct splitting patterns .

- Mass Spectrometry : Confirm the molecular ion peak at m/z 158.2 (C₈H₁₆O₂) and fragmentation patterns. Derivatives such as (2,2,5,5-tetramethyloxolan-3-yl)hydrazine show characteristic [M+H]+ peaks at m/z 173.2 .

- IR : Identify the hydroxyl stretch (~3200–3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at the 3-position of this compound, and what are common challenges?

- Methodological Answer :

- Sulfonation : React with methanesulfonyl chloride (C₉H₁₇ClO₃S) under basic conditions (e.g., pyridine) to form sulfonate esters. Steric hindrance from tetramethyl groups may require prolonged reaction times (24–48 hours) .

- Halogenation : Use N-bromosuccinimide (NBS) or bromine in CCl₄ to introduce bromine at the 3-position, as demonstrated in bromomethyl-imidazoline oxide derivatives. Competing ring-opening reactions must be mitigated via low-temperature (−20°C) protocols .

- Challenges : Steric bulk from methyl groups reduces reactivity, necessitating excess reagents or catalytic Lewis acids (e.g., BF₃·Et₂O) .

Q. How is this compound utilized in spin-labeling techniques for EPR studies?